molecular formula C12H10N4O3S B2764291 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide CAS No. 2034368-33-5

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide

Cat. No. B2764291
CAS RN: 2034368-33-5
M. Wt: 290.3
InChI Key: IJVPCDLCMUSGDP-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.3. The purity is usually 95%.
BenchChem offers high-quality N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation

The compound 5-methylisoxazole-3-carboxamide (MICA), closely related to the query compound, has been utilized in Pd-catalyzed C(sp(3))-H bond activation. This process, when applied to primary amine compounds, directs the activation of inert γ-C(sp(3))-H bonds for C-C bond formation, leading to the synthesis of various γ-substituted non-natural amino acids. The MICA directing group facilitates selective and efficient arylation and alkylation, and can be conveniently removed under mild conditions, highlighting its potential in the synthesis of complex molecules (Pasunooti et al., 2015).

Green Synthesis of Thiophenyl Pyrazoles and Isoxazoles

Research on the synthesis of thiophenyl pyrazoles and isoxazoles demonstrates the application of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides in antimicrobial activities. These compounds were prepared using a green approach via 1,3-dipolar cycloaddition, followed by oxidation. The study found compounds showing potential antibacterial activity against B. subtilis and antifungal activity against A. niger, indicating the versatility of these structures in developing new antimicrobial agents (Sowmya et al., 2018).

Histone Deacetylase Inhibition

Trifluoroacetylthiophene carboxamides, related to the structure of interest, have been identified as class II HDAC inhibitors. Research involving 2-trifluoroacetylthiophene 1,3,4-oxadiazole derivatives has shown these compounds to be potent, low nanomolar inhibitors of HDAC4, exhibiting high selectivity over class I HDACs. This suggests their potential use in exploring therapeutic avenues targeting HDAC4, with implications for cancer therapy and beyond (Muraglia et al., 2008).

Anticancer and Antidiabetic Potentials

Research into dihydropyrimidine derivatives, which incorporate elements similar to the query compound, indicates potential for antidiabetic activity. These derivatives were synthesized and evaluated in vitro using the α-amylase inhibition assay, showcasing a methodological approach for developing new antidiabetic agents (Lalpara et al., 2021). Additionally, novel thioxothiazolidin-4-one derivatives have demonstrated in vivo anticancer and antiangiogenic effects against transplantable mouse tumors, further emphasizing the therapeutic potential of these structural classes (Chandrappa et al., 2010).

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-7-4-9(15-18-7)11-14-10(19-16-11)5-13-12(17)8-2-3-20-6-8/h2-4,6H,5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVPCDLCMUSGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide

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